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Compound of Interest

Compound Name: 2-iodoterephthalic Acid

Cat. No.: B154785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-
Iodoterephthalic Acid
2-Iodoterephthalic acid is an aromatic dicarboxylic acid that serves as a highly versatile and

valuable building block in advanced chemical research.[1][2] Its molecular structure, featuring

two carboxylic acid groups and a reactive iodine atom on a benzene ring, provides a unique

combination of functionalities. The carboxylic acid groups are excellent coordination sites for

forming robust networks with metal ions, making it a key component in the synthesis of Metal-

Organic Frameworks (MOFs).[1] Simultaneously, the iodine substituent acts as a reactive

handle for further molecular elaboration through metal-catalyzed cross-coupling reactions,

enabling the construction of complex molecular architectures from the terephthalic acid

backbone.[1]

This dual functionality makes 2-iodoterephthalic acid a strategic intermediate in materials

science for tuning the structural and electronic properties of porous materials and in medicinal

chemistry as a precursor for novel therapeutic agents.[1][3] This guide provides a detailed,

field-proven protocol for its synthesis, focusing on the reliable Sandmeyer reaction pathway,

alongside critical insights into safety, characterization, and applications.
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Before commencing any experimental work, it is imperative to understand the physicochemical

properties and safety hazards associated with 2-iodoterephthalic acid and all reagents used

in its synthesis.

Table 1: Physicochemical Properties of 2-Iodoterephthalic Acid

Property Value Source

CAS Number 1829-22-7 [2][4]

Molecular Formula C₈H₅IO₄ [2]

Molecular Weight 292.03 g/mol [4]

Appearance
White to off-white or yellow

solid/powder
[2][5]

IUPAC Name 2-iodoterephthalic acid [4]

Synonyms

2-Iodo-1,4-

benzenedicarboxylic acid,

Iodoterephthalic acid

[2][4]

Storage

Keep in a dark place, sealed in

a dry, room temperature

environment

[6]

GHS Hazard Information & Safety Precautions:

2-Iodoterephthalic acid is classified as a hazardous substance. Strict adherence to safety

protocols is mandatory.

Hazard Statements:

H315: Causes skin irritation.[4][5][7]

H319: Causes serious eye irritation.[4][5][7]

H335: May cause respiratory irritation.[7]
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Precautionary Measures:

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[7]

P280: Always wear protective gloves, safety goggles with side shields, and a lab coat.[5]

[7]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[4]

Engineering Controls: All manipulations should be performed inside a certified chemical

fume hood to ensure adequate ventilation and avoid inhalation of dust or vapors.

Synthesis Methodology: The Sandmeyer Reaction
Pathway
The most robust and widely reported method for synthesizing 2-iodoterephthalic acid is

through the diazotization of 2-aminoterephthalic acid, followed by a Sandmeyer-type reaction

with a soluble iodide salt.[1] This classic transformation in aromatic chemistry provides a

reliable means of introducing an iodo-substituent onto the aromatic ring, a modification not

easily achieved by direct electrophilic substitution.[8][9]

Principle and Mechanism
The synthesis is a two-step process initiated from 2-aminoterephthalic acid:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in

situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl. This converts the amino

group into a highly reactive diazonium salt (-N₂⁺). This step is critically dependent on low

temperatures (0–5 °C) to prevent the thermally unstable diazonium intermediate from

decomposing.[1][10]

Iodination: The diazonium salt is then subjected to a nucleophilic substitution reaction with

potassium iodide (KI). This reaction proceeds via a radical-nucleophilic aromatic substitution

(SᵣNAr) mechanism.[11] A single electron transfer from the iodide anion to the diazonium salt
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can initiate the formation of an aryl radical with the loss of nitrogen gas (N₂), a

thermodynamically highly favorable process. The aryl radical then reacts with an iodine

source to form the final product.[8][11]

Experimental Protocol
Materials and Equipment:

Reagents: 2-Aminoterephthalic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl,

concentrated), Potassium Iodide (KI), Sodium Thiosulfate (Na₂S₂O₃), Deionized Water,

Acetone.

Equipment: Three-neck round-bottom flask, magnetic stirrer with stir bar, thermometer,

dropping funnel, ice bath, Buchner funnel, vacuum flask, standard laboratory glassware.

Step-by-Step Procedure:

Part A: Diazotization of 2-Aminoterephthalic Acid

Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer,

and a dropping funnel in an ice-salt bath.

To the flask, add 2-aminoterephthalic acid (1.0 eq).

Add a solution of concentrated HCl diluted with deionized water. Stir the resulting slurry and

cool the internal temperature to 0–5 °C.

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold deionized

water.

Slowly add the sodium nitrite solution dropwise to the stirred slurry via the dropping funnel,

ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. The

formation of the diazonium salt is observed.

After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an

additional 30 minutes.

Part B: Iodination and Product Isolation
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In a separate, large beaker, prepare a solution of potassium iodide (KI, 1.5 eq) in deionized

water.

Slowly and carefully add the cold diazonium salt slurry from Part A to the potassium iodide

solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

Once the addition is complete, allow the mixture to warm to room temperature and then heat

gently to 50-60 °C for approximately 1-2 hours to ensure the complete decomposition of the

diazonium salt.

Cool the reaction mixture to room temperature. A precipitate of the crude product should

form.

To remove any excess iodine, add a saturated solution of sodium thiosulfate (Na₂S₂O₃)

dropwise until the dark color of the solution disappears.

Collect the solid product by vacuum filtration using a Buchner funnel.

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

For further purification, the crude product can be recrystallized from a suitable solvent

system (e.g., water/acetone mixture).

Dry the purified white to off-white solid product under vacuum to a constant weight. A typical

yield for this procedure is approximately 85-90%.[1]
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Part A: Diazotization (0-5°C)

Part B: Iodination & Work-up

1. Slurry of 2-Aminoterephthalic
Acid in aq. HCl

3. Dropwise addition of NaNO₂ to Slurry

Maintain T < 5°C

2. Prepare cold aq. NaNO₂ Solution

4. Formation of Diazonium Salt Intermediate

Stir for 30 min

6. Add Diazonium Salt to KI Solution

Transfer cold slurry

5. Prepare aq. KI Solution

7. Heat to 50-60°C
(N₂ Evolution)

Warm to RT

8. Cool & Quench with Na₂S₂O₃

9. Vacuum Filtration

10. Wash with Cold Water

11. Recrystallization & Drying

Final Product:
2-Iodoterephthalic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-iodoterephthalic acid.
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Alternative Synthesis Route: Hydrolysis of Dimethyl
Ester
An alternative high-yielding route involves the alkaline hydrolysis of dimethyl 2-

iodoterephthalate.[1] This method is advantageous if the ester is a more readily available

starting material. It avoids the use of sodium nitrite but requires careful monitoring of the

hydrolysis conditions to ensure complete conversion without side reactions.

General Procedure:

Dimethyl 2-iodoterephthalate is dissolved in a suitable solvent like ethanol or methanol.

An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is

added.

The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC or

HPLC).

After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the

2-iodoterephthalic acid.

The product is collected by filtration, washed with water, and dried. This route can achieve

yields of up to 96%.[1]
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1. Dissolve Dimethyl 2-Iodoterephthalate
in Alcohol (e.g., EtOH)

2. Add aq. NaOH Solution

3. Heat under Reflux

4. Monitor Reaction (TLC/HPLC)

5. Cool and Acidify with HCl

Upon Completion

6. Precipitate Formation

7. Filter, Wash, and Dry

Final Product:
2-Iodoterephthalic Acid

Click to download full resolution via product page

Caption: Alternative synthesis via hydrolysis of the dimethyl ester.
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To confirm the identity and purity of the synthesized 2-iodoterephthalic acid, a suite of

analytical techniques should be employed.

Table 2: Expected Analytical Data

Technique Expected Results

¹H NMR

Aromatic protons will show characteristic shifts

and coupling patterns in the region of 7.5-8.5

ppm. The carboxylic acid protons will appear as

a broad singlet at a downfield chemical shift

(>10 ppm), which is exchangeable with D₂O.

¹³C NMR

Signals corresponding to the two distinct

carboxylic acid carbons and the six unique

aromatic carbons (four CH, two quaternary).

The carbon bearing the iodine atom will be

shifted significantly.

FTIR (ATR)

Characteristic peaks for O-H stretching of the

carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O

stretching (~1700 cm⁻¹), and C-I stretching in

the fingerprint region.

HPLC

A single major peak should be observed, with

purity typically >97% for a well-executed

synthesis.

Melting Point

Literature values should be consulted for

comparison, though terephthalic acids often

sublime or decompose at high temperatures

rather than melting cleanly.[12]

Applications in Research and Drug Development
The utility of 2-iodoterephthalic acid stems from its bifunctional nature, making it a valuable

intermediate in several cutting-edge fields.
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Metal-Organic Frameworks (MOFs): It is a preferred ligand for MOF synthesis. The

carboxylate groups coordinate with metal ions to form the framework, while the iodine atom

can participate in halogen bonding, which helps to fine-tune the framework's topology,

porosity, and electronic properties.[1]

Precursor in Organic Synthesis: The C-I bond is a versatile functional group for forming new

carbon-carbon and carbon-heteroatom bonds. It readily participates in cross-coupling

reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the attachment of

diverse molecular fragments. This is a key strategy in the synthesis of complex organic

molecules, including active pharmaceutical ingredients (APIs).[1]

Drug Development: As a pharmaceutical intermediate, it provides a rigid scaffold onto which

various functionalities can be built to interact with biological targets.[3] Its derivatives are

actively being explored for potential antimicrobial and anticancer properties.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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